An In-depth Technical Guide to tert-Butyl N-(1,1-dioxothian-4-yl)carbamate: A Key Building Block for Modern Drug Discovery
An In-depth Technical Guide to tert-Butyl N-(1,1-dioxothian-4-yl)carbamate: A Key Building Block for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate, a heterocyclic building block of increasing importance in medicinal chemistry and drug development. We will delve into its core chemical properties, spectroscopic signature, a validated synthetic pathway, and its reactivity, with a particular focus on its application as a versatile precursor for advanced molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs, particularly in the design of targeted protein degraders and other complex therapeutic agents.
Introduction and Strategic Importance
tert-Butyl N-(1,1-dioxothian-4-yl)carbamate (CAS No. 595597-01-6) is a bifunctional molecule featuring a sulfone-containing saturated heterocycle and a Boc-protected amine.[1] This unique combination of functional groups makes it an invaluable tool in synthetic organic chemistry. The thiane-1,1-dioxide core introduces desirable physicochemical properties into a target molecule, such as increased polarity, metabolic stability, and the potential for hydrogen bonding interactions via the sulfone oxygens. Simultaneously, the tert-butyloxycarbonyl (Boc) protected amine at the 4-position provides a stable, yet readily cleavable, handle for subsequent chemical elaboration.
Its classification as a "Protein Degrader Building Block" by several chemical suppliers underscores its primary application in the burgeoning field of targeted protein degradation (TPD). Molecules like PROTACs (Proteolysis Targeting Chimeras) require linkers to connect a target-binding ligand to an E3 ligase-recruiting moiety, and the structural motifs derived from this compound are ideally suited for this purpose.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Physical and Chemical Properties
A summary of the key identification and physical properties is presented in Table 1. The compound is a stable, solid material under standard laboratory conditions.
| Property | Value | Reference(s) |
| CAS Number | 595597-01-6 | [1][2] |
| Molecular Formula | C₁₀H₁₉NO₄S | |
| Molecular Weight | 249.33 g/mol | |
| IUPAC Name | tert-butyl N-(1,1-dioxothian-4-yl)carbamate | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not reported. For comparison, tert-butyl carbamate melts at 105-108 °C. | |
| Solubility | Expected to be soluble in polar organic solvents like DCM, MeOH, DMSO. | |
| Storage | Room temperature, in a dry, well-ventilated place. |
Predicted Spectroscopic Signature
Detailed analytical data such as NMR and IR spectra are available from suppliers upon request.[1] However, the expected spectral characteristics can be confidently predicted as follows:
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¹H NMR: The spectrum will be characterized by a large singlet around δ 1.45 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The protons on the thiane ring will appear as complex multiplets in the δ 2.0-3.5 ppm range. A broad singlet or triplet, corresponding to the N-H proton of the carbamate, is expected around δ 4.5-5.5 ppm, which would be exchangeable with D₂O. The proton at the 4-position (CH-N) would likely appear as a multiplet around δ 3.8-4.2 ppm.
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¹³C NMR: The spectrum will show a signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and the methyl carbons around δ 28 ppm. The carbons of the thiane ring would appear in the δ 30-55 ppm range. The carbonyl carbon of the carbamate will be observed further downfield, typically in the δ 155-157 ppm region.
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Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of the principal functional groups. Expected peaks include:
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~3350 cm⁻¹: N-H stretching of the carbamate.
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~2980 cm⁻¹: C-H stretching of the alkyl groups.
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~1680-1700 cm⁻¹: C=O stretching of the carbamate carbonyl.
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~1300 cm⁻¹ and ~1120 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfone group, respectively.
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Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 250.1. Adducts with sodium [M+Na]⁺ at m/z 272.1 are also likely. A characteristic fragmentation pattern would involve the loss of the tert-butyl group or isobutylene (a loss of 56 or 57 Da) and subsequent fragmentation of the carbamate.
Synthesis and Purification
The most direct and reliable synthesis of tert-butyl N-(1,1-dioxothian-4-yl)carbamate involves the Boc-protection of the corresponding free amine, 4-aminotetrahydro-2H-thiopyran 1,1-dioxide. This precursor can be synthesized via the reduction of an oxime intermediate.
Caption: Synthetic workflow for the target compound.
Experimental Protocol: Synthesis of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide
Causality: This procedure reduces the oxime to the primary amine using catalytic hydrogenation. Raney Nickel is a standard and effective catalyst for this transformation, and methanol is a suitable solvent that readily dissolves the starting material and does not interfere with the reaction.[3][4]
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To a stirred solution of 4-(hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq) in methanol, add a catalytic amount of Raney Nickel (approx. 10% w/w).
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Seal the reaction vessel and purge with hydrogen gas.
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Maintain the reaction under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 3-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry; ensure the filter cake is kept wet with solvent.
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Wash the filter cake with additional methanol.
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Concentrate the combined filtrate under reduced pressure to yield 4-aminotetrahydro-2H-thiopyran 1,1-dioxide, which can be used in the next step without further purification.[4]
Experimental Protocol: Synthesis of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate
Causality: This is a standard nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of Di-tert-butyl dicarbonate (Boc anhydride). A base is required to neutralize the acidic byproducts and drive the reaction to completion. A biphasic system (e.g., THF/water with NaHCO₃) or an organic system with a tertiary amine base (e.g., DCM with triethylamine) are both effective.[5]
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Dissolve 4-aminotetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq) in a suitable solvent such as a 1:1 mixture of tetrahydrofuran (THF) and water.
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Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and stir until dissolved.
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Cool the mixture to 0 °C in an ice bath.
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Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise to the cooled mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC until the starting amine is consumed.
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Remove the THF under reduced pressure.
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Extract the remaining aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude solid by column chromatography on silica gel or by recrystallization to afford pure tert-butyl N-(1,1-dioxothian-4-yl)carbamate.
Chemical Reactivity and Derivatization
The synthetic utility of this building block is centered on the selective deprotection of the Boc group to reveal the primary amine, which can then be engaged in a wide array of subsequent reactions.
Caption: Key deprotection and derivatization pathways.
Protocol: Boc Deprotection
Causality: The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose as it is volatile and can be easily removed. The reaction proceeds via protonation of the carbamate carbonyl, followed by the elimination of gaseous isobutylene and carbon dioxide.
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Dissolve tert-butyl N-(1,1-dioxothian-4-yl)carbamate (1.0 eq) in dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
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Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
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Monitor the deprotection by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
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The resulting product, 4-aminotetrahydro-2H-thiopyran 1,1-dioxide, will be obtained as its trifluoroacetate salt. It can often be used directly in subsequent reactions or neutralized with a base to yield the free amine.
Applications in Drug Discovery
The deprotected amine serves as a versatile nucleophile. It can be readily acylated with carboxylic acids (using coupling reagents like HATU or EDCI), acyl chlorides, or sulfonyl chlorides. It can also undergo N-alkylation or reductive amination with aldehydes and ketones, providing access to a vast chemical space.
The primary value of this scaffold lies in its use as a linker component in bifunctional molecules. The sulfone group enhances aqueous solubility and provides a hydrogen bond acceptor, which can be critical for improving the pharmacokinetic profile of a drug candidate. In the context of PROTACs, the thiane ring provides a rigid, non-aromatic scaffold that can help to control the conformation and spatial orientation of the two linked ligands, a key factor in achieving potent and selective protein degradation.
Safety and Handling
tert-Butyl N-(1,1-dioxothian-4-yl)carbamate is classified with the GHS07 pictogram and the hazard statement H302: Harmful if swallowed.
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Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, call a poison center or doctor if you feel unwell.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety information before handling this chemical.
References
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Shanghai Finechem Biotechnology Co., Ltd. 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride 116529-31-8. Available from: [Link]
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Patsnap. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Available from: [Link]
Sources
- 1. Tert-Butyl n-(1,1-dioxothian-4-yl)carbamate [synhet.com]
- 2. tert-Butyl N-(1,1-dioxothian-4-yl)carbaMate | 595597-01-6 [chemicalbook.com]
- 3. 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide CAS#: 210240-20-3 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]



